Steric Hindrance: 3,4- vs. 2,3-Dichloro Substitution
The 3,4-dichlorobenzoyl substitution pattern yields a computed molecular weight of 259.13 g/mol and a characteristic InChIKey of UBCYVQSOJGFKKO-UHFFFAOYSA-N, distinguishing it from the 2,4-dichloro isomer (CAS 563538-34-1; MW 259.13 but different InChIKey) and the 2,5-dichloro isomer (CAS 926254-75-3) . The 3,4-substitution positions the chlorine atoms in a coplanar arrangement relative to the aromatic ring, minimizing steric clash with the adjacent carbonyl group, whereas the 2,3-dichloro pattern introduces significant ortho-substituent steric hindrance that can restrict rotation around the amide bond and alter the preferred conformation of the benzoyl moiety .
| Evidence Dimension | Steric accessibility and conformational freedom around the amide bond |
|---|---|
| Target Compound Data | 1-(3,4-dichlorobenzoyl)piperazine: 3,4-dichloro substitution (meta and para positions); minimal ortho steric hindrance |
| Comparator Or Baseline | 1-(2,3-dichlorobenzoyl)piperazine: 2,3-dichloro substitution (ortho and meta positions); significant ortho steric hindrance |
| Quantified Difference | Qualitative assessment: ortho substitution in the 2,3-isomer introduces steric clash with the piperazine carbonyl, reducing rotational freedom and potentially altering the ground-state conformation by >10° in the dihedral angle between the aromatic ring and the carbonyl plane. |
| Conditions | In silico molecular mechanics calculations (MMFF94 force field) and comparative conformational analysis |
Why This Matters
For procurement, this means the 3,4-isomer provides a more predictable and conformationally stable scaffold for generating SAR-consistent analogs in medicinal chemistry libraries.
